molecular formula C21H18O8 B11028143 methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate

methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11028143
M. Wt: 398.4 g/mol
InChI Key: DKAWPFHBHCHXDQ-UHFFFAOYSA-N
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Description

Methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate is a complex organic compound with the molecular formula C16H16O8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate typically involves the esterification of the corresponding chromen derivative with methoxyacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

the general principles of esterification and chromen synthesis would apply, potentially involving large-scale batch reactors and stringent purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets and pathways. The compound’s chromen core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Specific pathways and targets are still under investigation, but its antioxidant properties are believed to play a significant role .

Comparison with Similar Compounds

Similar Compounds

  • Methyl {[5-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
  • Methyl {[1-(2-methoxy-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}acetate

Uniqueness

Methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate is unique due to its specific substitution pattern on the chromen ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H18O8

Molecular Weight

398.4 g/mol

IUPAC Name

methyl 2-[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetate

InChI

InChI=1S/C21H18O8/c1-25-19(23)11-27-14-8-17(28-12-20(24)26-2)21-15(22)10-16(29-18(21)9-14)13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3

InChI Key

DKAWPFHBHCHXDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=C(C(=C1)OCC(=O)OC)C(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

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